molecular formula C14H21NO3 B2625422 Cbz-L-Leucinol CAS No. 6216-61-1

Cbz-L-Leucinol

Cat. No.: B2625422
CAS No.: 6216-61-1
M. Wt: 251.326
InChI Key: YGARWTHXCINBQM-ZDUSSCGKSA-N
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Description

Cbz-L-Leucinol, also known as benzyl (S)-(1-hydroxy-4-methylpentan-2-yl)carbamate, is a compound with the molecular formula C14H21NO3 and a molecular weight of 251.33 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.

Chemical Reactions Analysis

Cbz-L-Leucinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Cbz-L-Leucinol primarily involves its role as a protecting group. The Cbz group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild conditions, such as catalytic hydrogenation .

Comparison with Similar Compounds

Cbz-L-Leucinol can be compared with other similar compounds, such as:

    Cbz-L-Leucine: Similar in structure but with a carboxyl group instead of a hydroxyl group.

    Cbz-L-Valinol: Similar in structure but with a different side chain.

    Cbz-L-Phenylalaninol: Similar in structure but with a phenyl group in the side chain.

These compounds share the common feature of having a Cbz protecting group, but they differ in their side chains and specific applications .

This compound stands out due to its specific use in protecting amine groups during peptide synthesis, making it a valuable tool in organic chemistry and pharmaceutical research.

Properties

IUPAC Name

benzyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGARWTHXCINBQM-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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